molecular formula C10H17BO2S B13462707 4,4,5,5-Tetramethyl-2-(thietan-3-ylidenemethyl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(thietan-3-ylidenemethyl)-1,3,2-dioxaborolane

Cat. No.: B13462707
M. Wt: 212.12 g/mol
InChI Key: SRSXFDBGBNDQFE-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(thietan-3-ylidenemethyl)-1,3,2-dioxaborolane is an organoboron compound that features a boron atom within a dioxaborolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(thietan-3-ylidenemethyl)-1,3,2-dioxaborolane typically involves the reaction of a thietan-3-ylidenemethyl precursor with a boronic acid or boronate ester. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM).

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of large reactors, continuous flow systems, and rigorous purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, in solvents like THF or ethanol.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols), often in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of boronic acids or boronates.

    Reduction: Formation of borohydrides or boranes.

    Substitution: Formation of substituted dioxaborolanes with various functional groups.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(thietan-3-ylidenemethyl)-1,3,2-dioxaborolane has several applications in scientific research:

    Organic Synthesis: Used as a reagent in the formation of carbon-boron bonds, which are crucial in Suzuki-Miyaura cross-coupling reactions.

    Materials Science: Potential use in the development of boron-containing polymers and materials with unique electronic properties.

    Biology and Medicine: Investigated for its potential use in drug delivery systems and as a boron neutron capture therapy (BNCT) agent for cancer treatment.

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(thietan-3-ylidenemethyl)-1,3,2-dioxaborolane involves its ability to form stable complexes with various organic and inorganic molecules. The boron atom in the compound can coordinate with electron-rich species, facilitating various chemical transformations. In biological systems, the compound can interact with cellular components, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,5,5-Tetramethyl-2-(vinylmethyl)-1,3,2-dioxaborolane
  • 4,4,5,5-Tetramethyl-2-(phenylmethyl)-1,3,2-dioxaborolane
  • 4,4,5,5-Tetramethyl-2-(ethynylmethyl)-1,3,2-dioxaborolane

Uniqueness

4,4,5,5-Tetramethyl-2-(thietan-3-ylidenemethyl)-1,3,2-dioxaborolane is unique due to the presence of the thietan-3-ylidenemethyl group, which imparts distinct reactivity and stability compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications and research areas.

Properties

Molecular Formula

C10H17BO2S

Molecular Weight

212.12 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-(thietan-3-ylidenemethyl)-1,3,2-dioxaborolane

InChI

InChI=1S/C10H17BO2S/c1-9(2)10(3,4)13-11(12-9)5-8-6-14-7-8/h5H,6-7H2,1-4H3

InChI Key

SRSXFDBGBNDQFE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=C2CSC2

Origin of Product

United States

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